molecular formula C10H11F2NO2 B4557921 3,4-difluoro-N-(2-methoxyethyl)benzamide

3,4-difluoro-N-(2-methoxyethyl)benzamide

Cat. No.: B4557921
M. Wt: 215.20 g/mol
InChI Key: QVXUAIBZHFLVEV-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H11F2NO2. It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 4 positions, and a methoxyethyl group attached to the nitrogen atom of the benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzoyl chloride and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

    Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-methoxyethylamine in the chosen solvent, with stirring and cooling to maintain a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated addition of reagents, and more efficient purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-N-(2-methoxyethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance binding affinity and selectivity by forming strong interactions with the target site. The methoxyethyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-(2-methoxyethyl)benzamide is unique due to the presence of both fluorine atoms and the methoxyethyl group, which together contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity, selectivity, and pharmacokinetic profile, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-difluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXUAIBZHFLVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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